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Compound of Interest

Compound Name: 3-Bromo-N,4-dimethylaniline

Cat. No.: B180568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for 3-Bromo-N,4-dimethylaniline. Due to the limited availability of published experimental data

for this specific compound, this guide synthesizes information from structurally related analogs

to predict its characteristic spectroscopic features. Detailed, generalized experimental protocols

for key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS)—are provided to guide researchers in the

characterization of this and similar molecules. All quantitative data is presented in structured

tables for clarity and comparative analysis.

Introduction
3-Bromo-N,4-dimethylaniline is a halogenated aromatic amine with potential applications as a

building block in medicinal chemistry and materials science. The presence of a bromine atom,

an N-methyl group, and a p-methyl group on the aniline scaffold offers multiple sites for

functionalization, making it a valuable intermediate in the synthesis of more complex

molecules. Accurate spectroscopic characterization is paramount for confirming the identity and

purity of such compounds. This guide addresses the absence of readily available spectroscopic

data for 3-Bromo-N,4-dimethylaniline by providing predicted data based on analogous

structures and outlines the standard methodologies for its empirical determination.
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Predicted and Comparative Spectroscopic Data
While specific experimental data for 3-Bromo-N,4-dimethylaniline is not readily available in

the public domain, we can predict its spectroscopic characteristics by analyzing data from

structurally similar compounds. The key structural motifs are the 3-bromo-4-methylaniline core

and the N-methyl group. The following tables summarize experimental data for relevant

analogs.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-

methyl protons, and the aromatic-methyl protons. The substitution pattern on the aromatic ring

will influence the chemical shifts and coupling constants of the aromatic protons.

Table 1: ¹H NMR Data of Analogs and Predicted Data for 3-Bromo-N,4-dimethylaniline

Compound
Name

Aromatic
Protons
(ppm)

N-CH₃
Protons
(ppm)

Ar-CH₃
Protons
(ppm)

NH/NH₂
Protons
(ppm)

Solvent

3-Bromo-4-

methylaniline

6.62-6.89 (m,

2H), 6.89 (t,

J=8.0 Hz, 1H)

- 2.15 (s, 3H) 3.60 (s, 2H) CDCl₃

N-

Methylaniline

6.71 (d, J=7.7

Hz, 2H), 6.84

(t, J=7.3 Hz,

1H), 7.31 (td,

J=7.4, 1.8 Hz,

2H)

2.91 (s, 3H) - 3.57 (s, 1H) CDCl₃

N-Methyl-p-

toluidine

6.60 (d, J=8.6

Hz, 2H), 7.00

(d, J=8.2 Hz,

2H)

2.81 (s, 3H) 2.25 (s, 3H) 3.55 (s, 1H) CDCl₃

3-Bromo-N,4-

dimethylanilin

e (Predicted)

~6.7-7.2 (m,

3H)

~2.8-3.0 (s,

3H)

~2.2-2.4 (s,

3H)
- CDCl₃
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Data for analogs sourced from publicly available spectral databases.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts of the aromatic carbons will be influenced by the electron-donating and

electron-withdrawing effects of the substituents.

Table 2: ¹³C NMR Data of Analogs and Predicted Data for 3-Bromo-N,4-dimethylaniline

Compound
Name

Aromatic
Carbons (ppm)

N-CH₃ Carbon
(ppm)

Ar-CH₃ Carbon
(ppm)

Solvent

3-Bromo-4-

methylaniline

115.69, 116.10,

123.16, 129.13,

132.02, 144.95

- 20.2 CDCl₃

N-Methylaniline
112.50, 117.28,

129.28, 149.45
30.76 - CDCl₃

N-Methyl-p-

toluidine

112.4, 127.1,

129.8, 147.2
30.9 20.4 CDCl₃

3-Bromo-N,4-

dimethylaniline

(Predicted)

~110-150 ~30-32 ~20-22 CDCl₃

Data for analogs sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Table 3: Key IR Absorption Bands of Analogs and Predicted Data for 3-Bromo-N,4-
dimethylaniline
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Functional Group Analog Compound
Wavenumber
(cm⁻¹)

Predicted for 3-
Bromo-N,4-
dimethylaniline
(cm⁻¹)

N-H Stretch

(secondary amine)
N-Methylaniline ~3411 ~3400-3450

C-H Stretch (aromatic)
3-Bromo-4-

methylaniline
~3000-3100 ~3000-3100

C-H Stretch (aliphatic) N-Methyl-p-toluidine ~2850-2960 ~2850-2960

C=C Stretch

(aromatic)

3-Bromo-4-

methylaniline
~1500-1600 ~1500-1600

C-N Stretch (aromatic

amine)
N-Methylaniline ~1200-1350[1] ~1200-1350

C-Br Stretch
3-Bromo-4-

methylaniline
~500-600 ~500-600

Data for analogs sourced from publicly available spectral databases and literature.[1][2][3][4]

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and

characteristic fragmentation patterns. The presence of bromine will result in a characteristic

M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Table 4: Mass Spectrometry Data and Predictions
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Feature Information
Predicted m/z for 3-Bromo-
N,4-dimethylaniline

Molecular Formula C₈H₁₀BrN -

Molecular Weight - 200.08

Molecular Ion (M⁺)

Will show a characteristic

isotopic pattern for bromine

(⁷⁹Br and ⁸¹Br).

200 and 202 (in a ~1:1 ratio)

Major Fragment
Loss of a methyl group (-CH₃)

from the N-methyl.
185 and 187

Other Fragments

Loss of HBr, further

fragmentation of the aromatic

ring.

Various smaller m/z values

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.

Instrument parameters should be optimized for the specific compound and available

equipment.

NMR Spectroscopy
3.1.1. Sample Preparation:

Weigh approximately 5-10 mg of the solid 3-Bromo-N,4-dimethylaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition (¹H NMR):

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).
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Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID).

3.1.3. Data Acquisition (¹³C NMR):

Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR

spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 220 ppm.

Processing: Similar to ¹H NMR processing.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Thin Solid Film Method):[5]

Dissolve a small amount (a few milligrams) of solid 3-Bromo-N,4-dimethylaniline in a few

drops of a volatile solvent like dichloromethane or acetone.[5]

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
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Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[5]

3.2.2. Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Procedure:

Obtain a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
3.3.1. Sample Introduction and Ionization (Electron Ionization - EI):

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

after separation by gas chromatography (GC-MS).

The sample is vaporized in a high vacuum.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.[6][7]

3.3.2. Mass Analysis and Detection:
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Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer separates the

resulting ions based on their mass-to-charge ratio (m/z).

Detector: An electron multiplier or similar detector records the abundance of each ion.

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

newly synthesized or uncharacterized compound like 3-Bromo-N,4-dimethylaniline.
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Caption: Workflow for Spectroscopic Characterization.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 3-Bromo-N,4-dimethylaniline based on the analysis of structurally related

compounds. The included generalized experimental protocols offer a starting point for
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researchers to obtain empirical data. The combination of predicted data and standardized

methodologies serves as a valuable resource for the synthesis, identification, and quality

control of this and other novel chemical entities in a research and development setting. It is

recommended that any empirically obtained data be compared with the predicted values

presented herein to aid in structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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